molecular formula C7H8INO2 B1390507 6-Iodo-2,3-dimethoxypyridine CAS No. 321535-23-3

6-Iodo-2,3-dimethoxypyridine

Cat. No. B1390507
M. Wt: 265.05 g/mol
InChI Key: FTFRZLORDYKKMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Iodo-2,3-dimethoxypyridine involves heating the compound 2-bromo-6-iodo-3-methoxypyridine in N,N-dimethyl-formamide (DMF) with sodium methoxide . The reaction is carried out at 100°C under nitrogen for 1 hour . Another method involves heating the compound in DMF at 150°C .


Molecular Structure Analysis

The molecular structure of 6-Iodo-2,3-dimethoxypyridine consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The ring is substituted at the 2nd and 3rd positions with methoxy groups and at the 6th position with an iodine atom .


Physical And Chemical Properties Analysis

6-Iodo-2,3-dimethoxypyridine is a solid substance . Its molecular weight is 265.05 . The compound’s empirical formula is C7H8INO2 .

Scientific Research Applications

1. Halogen Shuffling in Pyridines

6-Iodo-2,3-dimethoxypyridine, as a derivative of iodopyridines, can be involved in halogen shuffling processes. For instance, in a study by Mongin et al. (1998), it's demonstrated that 2-chloro-6-(trifluoromethyl)pyridine can be converted into its 3-iodo derivative, indicating the potential of iodopyridines like 6-Iodo-2,3-dimethoxypyridine in site-selective electrophilic substitutions (Mongin, Tognini, Cottet, & Schlosser, 1998).

2. Alzheimer's Disease Research

6-Iodo-2,3-dimethoxypyridine derivatives have shown promise in Alzheimer's disease research. A study by Chang et al. (2009) synthesized and characterized 6-[(124)I]iodo-2-(4'-N,N-dimethylamino)-phenylimidazo[1,2-a]pyridine ([(124)I]IMPY), a derivative of 6-Iodo-2,3-dimethoxypyridine, as a positron-emitting probe for identifying Alzheimer's disease in transgenic mouse models (Chang, Chen, Lee, Shen, & Wang, 2009).

3. Recyclable Hypervalent Iodine Reagents

The reactivity of 6-Iodo-2,3-dimethoxypyridine derivatives, such as 2-iodylpyridines, can be harnessed as recyclable hypervalent iodine(V) reagents. Yoshimura et al. (2011) prepared 2-iodylpyridine and similar derivatives, which showed potential as recyclable reagents for oxidation reactions (Yoshimura, Banek, Yusubov, Nemykin, & Zhdankin, 2011).

4. Radiosensitizing Nucleotides

6-Iodo-2,3-dimethoxypyridine derivatives have been evaluated for their potential as radiosensitizers. Falkiewicz et al. (2023) studied 6-iodo-2'-deoxyuridine (6IdU), a structurally related compound, and its stability in aqueous solutions. This kind of research highlights the importance of stability in the practical application of radiosensitizing nucleotides (Falkiewicz, Kozak, Zdrowowicz, Spisz, Chomicz-Mańka, Torchala, & Rak, 2023).

5. Synthesis and Characterization in Organic Chemistry

The synthesis and characterization of 6-Iodo-2,3-dimethoxypyridine and its derivatives are crucial in organic chemistry. For example, Hedidi et al. (2016) explored the deprotometalation of methoxypyridines, including 2,3-dimethoxypyridine, revealing insights into the regioselectivity and CH acidity relationships in these compounds (Hedidi, Bentabed-Ababsa, Derdour, Halauko, Ivashkevich, Matulis, Chevallier, Roisnel, Dorcet, & Mongin, 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It has a GHS07 pictogram, a signal word of “Warning”, and a hazard statement of H302 . It is also classified as a combustible solid .

properties

IUPAC Name

6-iodo-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFRZLORDYKKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670127
Record name 6-Iodo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2,3-dimethoxypyridine

CAS RN

321535-23-3
Record name 6-Iodo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add NaOMe (1.4 equiv., 1.25 g, 23.14 mmol) to 2-bromo-6-iodo-3-methoxypyridine, 3 (4.95 g, 15.76 mmol) dissolved in DMF (10 mL), and stir the reaction medium, heating at 100° C. under N2 for 1 h. After cooling, the reaction mixture is shared between saturated NaHCO3 and CH2Cl2, and the organic phase is dried (MgSO4) and concentrated. Purification on SiO2 (EtOAc at 10%/heptane) gives 4 (3.13 g, 74.9% as a white solid: 1H NMR (CDCl3) δ 7.25 (d, 1H, J=7.8 Hz), 6.76 (d, 1H, J=8.1 Hz), 4.03 (s, 3H), 3.87 (s, 3H); m/z obs.=266 (M+1).
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1.25 g
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4.95 g
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-3-methoxy-6-iodopyridine (11-3, 34 g, 162 mmol) in DMF (65 mL) was added sodium methoxide (37 mL, 162 mmol) and heated to 100° C. The mixture was stirred for 10 minutes and partitioned between saturated NaHCO3 and DCM. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica (0 to 20% EtOAc in hexanes) to afford the title compound (11-4) as a white powder. ESI+MS [M+H]+ C7H8INO2: 265.8 found, 266.0 required
Quantity
34 g
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reactant
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37 mL
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65 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-3-methoxy-6-iodopyridine (3-3, 34 g, 108 mmol) in DMF (65 mL) was added sodium methoxide in methanol (37 mL, 162 mmol, 4.37M) and heated to 100° C. The mixture was stirred for 10 minutes and partitioned between saturated NaHCO3 and DCM. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica (0 to 20% EtOAc in hexanes) to afford the title compound (3-4) as a white powder. ESI+MS[M+H]+C7H8INO2: 265.8 found, 266.0 required.
Quantity
34 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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37 mL
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reactant
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65 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AK Parhi, A Xiang, JD Bauman, D Patel… - Bioorganic & medicinal …, 2013 - Elsevier
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Number of citations: 41 www.sciencedirect.com
AJ Roecker, SP Mercer, JD Schreier, CD Cox… - …, 2014 - Wiley Online Library
The field of small‐molecule orexin antagonist research has evolved rapidly in the last 15 years from the discovery of the orexin peptides to clinical proof‐of‐concept for the treatment of …

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